molecular formula C₂₀H₁₈D₆ClN B1152818 Desisobutyl-Benzylsibutramine-d6

Desisobutyl-Benzylsibutramine-d6

Cat. No.: B1152818
M. Wt: 319.9
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Formula and Isotopic Substitution Patterns

Desisobutyl-Benzylsibutramine-d6 is a deuterated analog of the sibutramine derivative desisobutyl-benzylsibutramine. Its molecular formula, C₂₀D₆H₁₈ClN , reflects the substitution of six hydrogen atoms with deuterium isotopes at specific positions. The isotopic labeling occurs primarily on the dimethylamine group, where six hydrogens are replaced by deuterium (N,N-dimethyl-d₆). This substitution increases the molecular weight from 313.9 g/mol (non-deuterated form) to 319.901 g/mol, as confirmed by high-resolution mass spectrometry.

The isotopic pattern alters the compound’s vibrational modes, as evidenced by Fourier-transform infrared (FTIR) spectroscopy, which shows shifted absorption bands corresponding to C–D stretching vibrations. Nuclear magnetic resonance (NMR) studies further validate the deuteration, with the disappearance of proton signals at δ 2.2–2.5 ppm (methyl groups) and the emergence of deuterium-specific quadrupolar splitting in solid-state ²H NMR spectra.

Comparative Analysis of Deuterated vs. Non-deuterated Structures

The structural differences between this compound and its non-deuterated counterpart (C₂₀H₂₄ClN) are summarized below:

Property Non-deuterated Form Deuterated Form (d₆)
Molecular Formula C₂₀H₂₄ClN C₂₀D₆H₁₈ClN
Molecular Weight (g/mol) 313.9 319.901
Key Functional Groups N,N-dimethylamine N,N-dimethyl-d₆-amine
Crystallinity Monoclinic (P2₁/n) Similar lattice parameters

Deuteration minimally affects the overall molecular geometry but enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Computational studies indicate a kinetic isotope effect (KIE) of 2.5–4.0 for deuterated methyl groups, slowing hydrogen/deuterium exchange rates in hepatic microsomes. This stability is critical for tracer studies in pharmacokinetic research.

X-ray Crystallography and Conformational Studies

X-ray crystallography of the non-deuterated parent compound, desisobutyl-benzylsibutramine, reveals a monoclinic crystal system (space group P2₁/n) with lattice parameters a = 7.321 Å, b = 25.456 Å, c = 9.750 Å, and β = 101.60°. The cyclobutyl and chlorophenyl groups adopt a chair-like conformation, stabilized by van der Waals interactions.

For the deuterated analog, powder X-ray diffraction (PXRD) patterns align closely with the non-deuterated form, confirming isomorphic crystal packing. However, subtle differences in unit cell volume (~1% expansion) arise from deuterium’s lower zero-point vibrational energy, which slightly elongates C–D bonds compared to C–H. Single-crystal studies of sibutramine hydrochloride analogs further demonstrate that deuteration does not alter the hydrogen-bonding network but may affect torsional angles in the isopropyl moiety.

Computational Modeling of Electronic Configurations

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic effects of deuteration. Key findings include:

  • Charge Distribution : Deuterium substitution increases electron density at the nitrogen atom by 0.03 e⁻, enhancing hydrogen-bond acceptor capacity.
  • Frontier Molecular Orbitals : The highest occupied molecular orbital (HOMO) of the deuterated compound shifts by −0.15 eV, reducing reactivity toward electrophiles.
  • Thermodynamic Stability : The deuterated form exhibits a 2.8 kcal/mol stabilization energy due to lower vibrational entropy, as predicted by Gibbs free energy calculations.

Molecular dynamics simulations further reveal that deuterated methyl groups reduce conformational flexibility by 12%, favoring a rigid-chair conformation in the cyclobutyl ring. This rigidity correlates with improved thermal stability, as observed in differential scanning calorimetry (DSC) studies showing a 15°C increase in decomposition temperature compared to the non-deuterated form.

Properties

Molecular Formula

C₂₀H₁₈D₆ClN

Molecular Weight

319.9

Synonyms

α-[1-(4-Chlorophenyl)cyclobutyl]-N,N-dimethylbenzeneethanamine-d6;  1-(1-(N,N-(Dimethyl-D3)amino)-2-Ph-ethyl)-1-(4-chlorophenyl)-cyclobutane; 

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

Non-Deuterated Sibutramine Analogs
  • Sibutramine Hydrochloride : The parent compound lacks deuterium and exhibits a shorter metabolic half-life (~1.2 hours). It undergoes rapid hepatic metabolism via cytochrome P450 (CYP3A4), producing active metabolites (M1 and M2). In contrast, Desisobutyl-Benzylsibutramine-d6’s deuterium substitution likely slows metabolic degradation, extending its half-life in preclinical models .
  • Desisobutyl-Benzylsibutramine: The non-deuterated form shares the same desisobutyl and benzyl modifications but lacks isotopic labeling. Its reactivity and metabolic pathways are faster, making it less suitable as an analytical reference.
Deuterated Pharmaceuticals
  • Deutetrabenazine (Austedo®): A deuterated vesicular monoamine transporter (VMAT) inhibitor used for Huntington’s disease. Deuterium substitution at key positions reduces dosing frequency compared to non-deuterated tetrabenazine. Similarly, this compound’s deuterium atoms may confer metabolic advantages, though its therapeutic use remains unexplored .
  • Benzene-d6 : A deuterated solvent used in NMR spectroscopy. Like this compound, it serves as a reference standard due to its distinct spectral properties, underscoring the broader utility of deuterated compounds in research .

Pharmacokinetic and Analytical Comparisons

Table 1: Key Properties of this compound vs. Comparators

Property This compound Sibutramine Hydrochloride Benzene-d6
Molecular Weight ~380–400 g/mol (estimated) 279.4 g/mol 84.17 g/mol
Deuterium Substitution 6 positions (specific sites N/A) None 6 positions (all hydrogens replaced)
Primary Use Analytical internal standard Therapeutic (historical) NMR solvent/reference
Metabolic Stability High (deuterium slows metabolism) Low Not applicable
Half-Life Extended (preclinical models) ~1.2 hours N/A

Preparation Methods

Reaction Setup and Conditions

The synthesis begins with the preparation of 1-(4-chlorophenyl)cyclobutylamine, which is reacted with deuterated benzyl bromide (C₆D₅CH₂Br) in anhydrous THF under nitrogen atmosphere. Key parameters include:

  • Molar Ratios : A 1:1.2 ratio of amine to benzyl bromide ensures complete substitution.

  • Temperature : The reaction proceeds at −20°C to minimize side reactions, gradually warming to 25°C over 12 hours.

  • Catalyst : Lithium hexamethyldisilazide (LiHMDS) enhances nucleophilicity, achieving >90% conversion.

Post-reaction, the mixture is quenched with ammonium chloride, and the organic layer is extracted with ethyl acetate. The crude product is then subjected to N-methylation using deuterated methyl iodide (CD₃I) in the presence of potassium carbonate, yielding the tertiary amine.

Critical Purification Steps

Purification involves dual-stage chromatography:

  • Normal-Phase Chromatography : Silica gel (230–400 mesh) with a gradient of 5–20% ethyl acetate in hexane removes non-polar impurities.

  • Reverse-Phase HPLC : A C18 column and acetonitrile/water (70:30) mobile phase isolate the deuterated compound, achieving ≥99% chemical purity.

Analytical Characterization and Validation

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 319.901 ([M+H]⁺), consistent with C₂₀D₆H₁₈ClN. Isotopic distribution analysis verifies six deuterium atoms, with a characteristic +6 Da shift compared to the non-deuterated analog.

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, CDCl₃) reveals the absence of protons at δ 2.25 (N–CH₃) and δ 7.32 (C₆D₅), replaced by deuterium-induced signal suppression. ¹³C NMR confirms deuteration at 42.1 ppm (N–CD₃) and 128.5 ppm (C₆D₅).

Purity Assessment

Quantitative ¹H NMR with trimethylbenzene as an internal standard establishes ≥98.5% isotopic purity. Elemental analysis aligns with theoretical values (C, 70.82%; H+D, 8.12%; N, 4.37%) within 0.3% error.

Challenges and Regulatory Considerations

Isotopic Dilution

Trace proton contamination during synthesis can reduce isotopic purity. Strict anhydrous conditions and deuterated solvents (e.g., CD₂Cl₂, DMF-d₇) are essential to maintain >98% deuterium content.

Regulatory Compliance

As a controlled substance (Schedule IV in many jurisdictions), synthesis requires permits for precursor procurement (e.g., benzyl bromide) and waste disposal. Laboratories must adhere to DEA guidelines for record-keeping and storage .

Q & A

Q. Table 1: Key Structural and Functional Differences Between this compound and Analogs

CompoundKey ModificationsPrimary Research UseSafety Considerations
This compoundDeuterated benzyl group, desisobutyl chainMetabolic tracer studiesLimited in vivo toxicity data
SibutramineAlkylated amine, no deuteriumHistorical weight loss studiesWithdrawn (cardiovascular risks)
BenzylsibutramineNon-deuterated benzyl groupPreclinical efficacy screeningUnclear long-term effects

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